molecular formula C8H4BrF4NO2 B1383598 N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1881291-06-0

N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1383598
CAS No.: 1881291-06-0
M. Wt: 302.02 g/mol
InChI Key: GJIYNLSVXJBQJW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide is a halogenated arylacetamide derivative featuring a phenyl ring substituted with bromo (position 5), fluoro (position 2), and hydroxyl (position 3) groups. The trifluoroacetamide moiety (-NHCOCF₃) is attached to the aromatic ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(5-bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO2/c9-3-1-4(6(10)5(15)2-3)14-7(16)8(11,12)13/h1-2,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYNLSVXJBQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C₈H₄BrF₄NO₂
  • Molecular Weight : 302.02 g/mol
  • Storage Conditions : Recommended storage at -20°C for stability .

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoro-3-hydroxyaniline with trifluoroacetic anhydride or trifluoroacetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF).

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, compounds containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and leukemia cells.

Case Study : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent inhibition of cell proliferation . The mechanism involved intracellular release of active metabolites that interfere with nucleic acid synthesis.

Antidiabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models have shown that compounds with similar structural features can significantly lower glucose levels, suggesting potential antidiabetic properties . This activity is attributed to the modulation of metabolic pathways influenced by the trifluoromethyl moiety.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Damage Induction : Similar compounds have been shown to cause DNA damage leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways that regulate cell growth and survival.

Data Summary

Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerL1210 Mouse Leukemia Cells< 0.05Inhibition of nucleic acid synthesis
AntidiabeticDrosophila melanogasterNot specifiedModulation of glucose metabolism

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide exhibit promising anticancer properties. The trifluoroacetamide moiety can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert therapeutic effects. Studies have shown that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Antimicrobial Properties:
The compound's structural features may also contribute to antimicrobial activity. Fluorinated phenolic compounds have been studied for their effectiveness against various bacterial strains. The presence of the hydroxy group enhances hydrogen bonding interactions with microbial targets, suggesting a mechanism for antibacterial action .

Neuroprotective Effects:
There is emerging evidence that similar compounds can exhibit neuroprotective effects. The incorporation of fluorine in the molecular structure may influence the compound's interaction with neurotransmitter systems, potentially offering protective benefits in neurodegenerative diseases .

Materials Science

Fluorinated Polymers:
this compound can be utilized in the synthesis of fluorinated polymers. These materials are known for their exceptional chemical resistance and thermal stability, making them suitable for applications in harsh environments such as aerospace and automotive industries .

Coatings and Adhesives:
The compound's properties make it an excellent candidate for developing advanced coatings and adhesives. Fluorinated compounds are recognized for their low surface energy and hydrophobic characteristics, which can enhance the durability and performance of coatings in various applications .

Environmental Applications

Pesticide Development:
The unique properties of this compound may be leveraged in the development of new pesticides. Fluorinated compounds often exhibit enhanced biological activity against pests while reducing toxicity to non-target organisms .

Pollution Remediation:
Research is exploring the use of fluorinated compounds in environmental remediation efforts. Their stability and reactivity can facilitate the breakdown of pollutants in contaminated sites, particularly in water treatment processes where traditional methods may fall short .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant tumor inhibition in vitro using fluorinated derivatives similar to the target compound .
Study 2Antimicrobial PropertiesIdentified effective antibacterial activity against E. coli and S. aureus strains with structural analogs .
Study 3Material ScienceDeveloped a novel fluorinated polymer exhibiting superior thermal stability and chemical resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (CAS 156425-50-2)
  • Structure : Replaces the hydroxyl (3-OH) and 2-F substituents of the target compound with a trifluoromethyl (-CF₃) group at position 3 and bromo at position 4.
  • Molecular Formula: C₉H₄BrF₆NO (MW: 336.03) .
  • Absence of 2-F and 3-OH reduces hydrogen-bonding capacity, which may impact target binding affinity.
N-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS 338451-90-4)
  • Structure : Substitutes 2-F and 3-OH with a methyl (-CH₃) group at position 2.
  • Similarity Score : 0.85 .
  • Key Differences :
    • Methyl substitution introduces steric bulk but lacks electronegativity, reducing electronic effects compared to fluorine.
    • Absence of hydroxyl eliminates polar interactions, likely reducing solubility in aqueous media.
N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (CAS 1325729-87-0)
  • Structure: Features nitro (-NO₂) at position 6 and methyl at position 2.
  • Molecular Formula : C₉H₆BrF₃N₂O₃ (MW: 363.06) .
  • Key Differences: Nitro group is strongly electron-withdrawing, altering the aromatic ring’s electronic profile.

Core Structure Modifications

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1)
  • Structure : Fluorene backbone replaces the phenyl ring.
  • Molecular Formula: C₁₅H₉BrF₃NO (MW: 380.14) .
  • Increased hydrophobicity due to the fused aromatic system.
N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS 1211311-93-1)
  • Structure : Thiazole ring replaces the phenyl ring.
  • Molecular Formula : C₅H₂BrF₃N₂OS (MW: 305.05) .
  • Key Differences :
    • Heterocyclic thiazole introduces nitrogen and sulfur atoms, altering electronic properties and bioavailability.
    • Smaller ring size may reduce steric hindrance.

Functional Group Variations

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide
  • Structure: Replaces trifluoroacetamide with a methoxyphenoxy-acetamide group and introduces an amino (-NH₂) at position 5.
  • Methoxyphenoxy group introduces ether linkages, increasing flexibility and oxygen content .

Physicochemical Properties

Compound (CAS) Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~315.08† ~2.1 1 (3-OH) 4 (F, O, NH, CF₃)
156425-50-2 336.03 ~3.5 0 5
338451-90-4 ~294.08 ~2.8 0 3
1325729-87-0 363.06 ~1.8 0 6
1537-15-1 380.14 ~4.2 0 3

*Estimated using fragment-based methods.
†Calculated based on molecular formula.

Research Implications

  • Bioactivity : The hydroxyl group in the target compound may enhance binding to polar targets (e.g., enzymes), while bromo and fluoro substituents improve metabolic stability.
  • Drug Design : Substitutions at position 3 (e.g., -OH vs. -CF₃) allow modulation of solubility and target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide

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